

Confirming GS-829845 Activity in Primary Cells: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	GS-829845	
Cat. No.:	B2794753	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **GS-829845**, the primary active metabolite of the JAK1 inhibitor Filgotinib, with its parent drug and other leading JAK inhibitors. The data presented herein confirms the activity of **GS-829845** in primary human cells and offers a framework for its evaluation alongside alternative compounds.

GS-829845 is a pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor.[1] While Filgotinib itself is a potent inhibitor of JAK1, GS-829845 is noteworthy due to its significantly longer half-life in plasma.[2] Understanding the activity of this metabolite in primary cells is crucial for a complete picture of Filgotinib's mechanism of action and its therapeutic effects. This guide summarizes the available quantitative data on the inhibitory activity of GS-829845 and other key JAK inhibitors in primary human cells, details the experimental protocols for assessing this activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity in Primary Human Cells

The following tables summarize the half-maximal inhibitory concentrations (IC50) of **GS-829845** and other JAK inhibitors in various primary human cell types. The IC50 values for **GS-829845** are estimated based on the widely reported finding that it is approximately 10-fold less potent than its parent compound, Filgotinib.



Compound	Cell Type	Assay Endpoint	IC50 (nM)
GS-829845 (Estimated)	Human Whole Blood	JAK1-dependent signaling	~6290
Filgotinib	Human Whole Blood	JAK1-dependent signaling	629[3][4]
Baricitinib	Peripheral Blood Mononuclear Cells (PBMCs)	IL-6-stimulated pSTAT3	44[2]
Tofacitinib	Peripheral Blood Mononuclear Cells (PBMCs)	IL-2-induced pSTAT5	31
Upadacitinib	Cellular Assay	JAK1 Inhibition	14

Compound	CD4+ T Cells	NK Cells	Monocytes
IC50 (nM) for IL-6 induced pSTAT3	IC50 (nM) for IL-15 induced pSTAT5	IC50 (nM) for IFN-y induced pSTAT1	
Baricitinib	44	-	High Potency
Tofacitinib	73	High Potency	Reduced Potency
Upadacitinib	-	-	High Potency

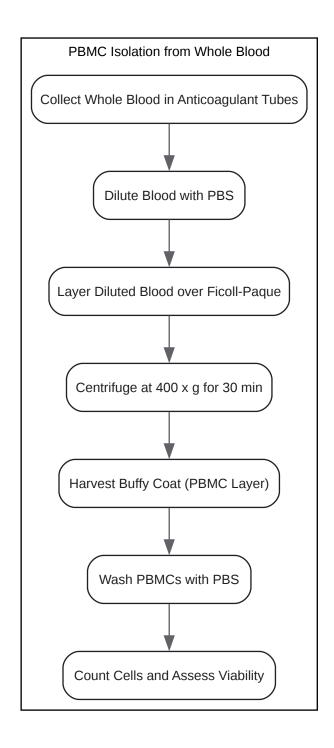
Note: A direct experimental IC50 value for **GS-829845** in a primary cell-based assay was not available in the searched literature. The value presented is an estimation based on its reported 10-fold lower potency compared to Filgotinib.

Experimental Protocols Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

A critical first step for assessing the activity of JAK inhibitors in primary immune cells is the isolation of PBMCs from whole blood.



Workflow for PBMC Isolation



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Caption: Workflow for isolating PBMCs from whole blood.

Methodology:



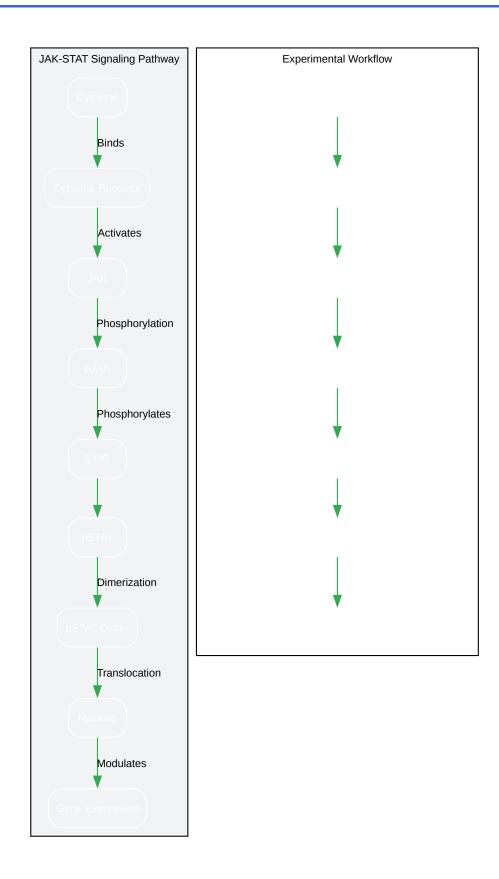
- Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).
- Dilute the blood 1:1 with phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over a Ficoll-Paque density gradient medium in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat, which contains the PBMCs.
- Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
- Resuspend the final PBMC pellet in an appropriate cell culture medium.
- Count the cells using a hemocytometer or automated cell counter and assess viability using a method such as trypan blue exclusion.

Inhibition of STAT Phosphorylation Assay in Primary Cells

This assay is a cornerstone for evaluating the activity of JAK inhibitors, as it directly measures the downstream effects of JAK inhibition.

Signaling Pathway and Experimental Workflow





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Caption: JAK-STAT pathway and assay workflow.



Methodology:

- Cell Preparation: Isolate primary human cells (e.g., PBMCs, CD4+ T cells) as described previously.
- Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the JAK inhibitor (e.g., **GS-829845**, Filgotinib, Tofacitinib) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
- Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway for 15-30 minutes at 37°C. For example:
 - IL-6: To assess JAK1/JAK2 activity.
 - IL-2 or IL-15: To assess JAK1/JAK3 activity.
 - IFN-y: To assess JAK1/JAK2 activity.
- Fixation and Permeabilization: Immediately fix the cells with a fixation buffer (e.g., paraformaldehyde) to stop the signaling cascade. Then, permeabilize the cells with a permeabilization buffer (e.g., methanol or a saponin-based buffer) to allow antibodies to enter the cell.
- Intracellular Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5).
- Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSTAT signal in the cell population of interest.
- Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

The data and protocols presented in this guide confirm that **GS-829845**, the primary active metabolite of Filgotinib, is an active inhibitor of the JAK1 signaling pathway in primary human cells. While it is less potent than its parent compound, its prolonged half-life suggests it



contributes significantly to the overall therapeutic effect of Filgotinib. The provided comparative data with other leading JAK inhibitors and the detailed experimental methodologies offer a valuable resource for researchers in the field of immunology and drug development to further investigate the activity of **GS-829845** and other JAK inhibitors in relevant primary cell systems.

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